molecular formula C11H15BFNO2 B168818 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1260152-43-9

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B168818
CAS No.: 1260152-43-9
M. Wt: 223.05 g/mol
InChI Key: BGTDFLHPACNEJY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the reaction of 2-fluoropyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is predominantly used in organic synthesis as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing complex molecules through the Suzuki-Miyaura coupling method. The reaction yielded high purity products with excellent yields under mild conditions .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to modify biological activity through fluorination and boron incorporation. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Case Study: Anticancer Agents

A recent investigation into fluorinated pyridine derivatives revealed that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The incorporation of the boronic acid moiety was found to enhance the interaction with biological targets .

Material Science

The compound's boronic ester functionality allows it to be utilized in the development of new materials. These materials can be employed in sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols.

Case Study: Sensor Development

Research published in Advanced Materials highlighted the use of boronic ester-based materials for developing sensors that detect glucose levels. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity of glucose detection.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

These compounds share similar structural features, such as the presence of a boronic ester group and a fluorine atom. their reactivity and applications may vary depending on the position of the functional groups and the nature of the aromatic ring. The unique combination of the pyridine ring, fluorine atom, and boronic ester group in this compound makes it particularly valuable in organic synthesis and medicinal chemistry .

Biological Activity

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C17H25BFNO4SC_{17}H_{25}BFNO_4S, with a molecular weight of approximately 369.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety that may influence its reactivity and biological interactions.

Inhibition of Kinases

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, in a comparative study of various compounds' inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), it was found that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent inhibitors were noted to have specific structural motifs that enhance their binding affinity to the kinase active site .

Table 1: Inhibitory Activity Against GSK-3β

CompoundIC50 (nM)Remarks
Compound A8Highly potent
Compound B50Moderate potency
Compound C1314Weak activity

Cytotoxicity Studies

In vitro cytotoxicity assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed varying degrees of cell viability reduction upon treatment with different concentrations of the compound. Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%)
Compound A0.195
Compound B1080
Compound C10040

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds demonstrated significant reductions in NO and IL-6 levels at concentrations as low as 1 µM, indicating potential therapeutic benefits in inflammatory conditions .

Table 3: Anti-inflammatory Activity

CompoundNO Reduction (%)IL-6 Reduction (%)
Compound A30% at 1 µM25% at 1 µM
Compound B50% at 10 µM40% at 10 µM

Case Studies

In one notable study focused on the modulation of immune responses, the compound was evaluated for its ability to enhance T-cell activation in the presence of PD-L1 blockade. The results indicated that it could significantly rescue mouse splenocytes from apoptosis induced by PD-L1 interactions .

Properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTDFLHPACNEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260152-43-9
Record name 4-Fluoropyridine-2-boronic acid pinacol ester
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